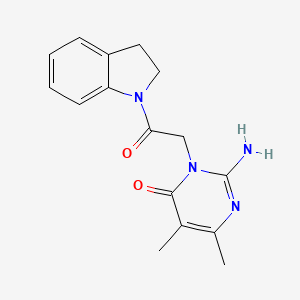
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one, also known as CEP-26401, is a pyrimidine-based compound that has attracted attention for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential in clinical settings.
Wirkmechanismus
The mechanism of action of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one disrupts the synthesis of DNA and RNA in cancer cells, leading to their death. This mechanism of action is similar to that of other anticancer drugs, such as methotrexate and 5-fluorouracil.
Biochemical and physiological effects:
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects. In addition to its inhibition of DHODH, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce oxidative stress in cancer cells, leading to their death. 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has also been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and survival. However, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity to non-cancer cells.
Zukünftige Richtungen
There are several future directions for research on 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the optimization of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for clinical use, including the development of formulations that improve its solubility and reduce its toxicity. In addition, further studies are needed to investigate the potential of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one in combination with other anticancer drugs, as well as its potential application in other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves several steps, starting with the reaction of 2-bromo-4,6-dimethylpyrimidine with 2-(indolin-1-yl)acetic acid. The resulting intermediate is then subjected to various reactions, including amidation and cyclization, to produce the final product. The synthesis of 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been the subject of several preclinical studies, which have investigated its potential as an anticancer agent. These studies have shown that 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-amino-3-(2-(indolin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-amino-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-11(2)18-16(17)20(15(10)22)9-14(21)19-8-7-12-5-3-4-6-13(12)19/h3-6H,7-9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOCIHWGPQONFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N(C1=O)CC(=O)N2CCC3=CC=CC=C32)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

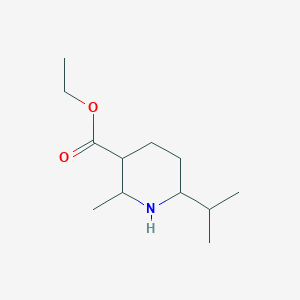
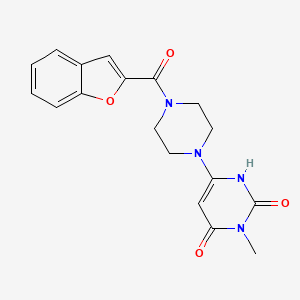
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2908444.png)
![N-(2,3-Difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2908445.png)


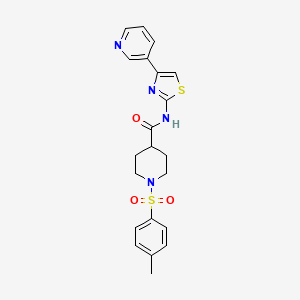
![Methyl 4-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2908454.png)
![Ethyl 4-[[2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2908455.png)

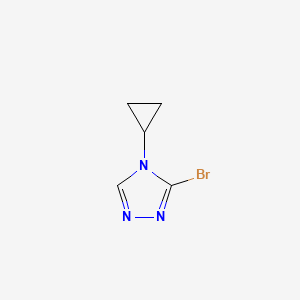
![Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2908459.png)
![4,4,4-Trifluoro-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2908460.png)
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2908465.png)